Home > Products > Screening Compounds P58625 > 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea - 160132-69-4

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

Catalog Number: EVT-2592802
CAS Number: 160132-69-4
Molecular Formula: C9H9BrClFN2O
Molecular Weight: 295.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea is a chemical compound notable for its structural characteristics and potential applications in medicinal chemistry. This compound features a urea functional group, which is significant in the development of various pharmaceutical agents due to its ability to interact with biological targets.

Source

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea typically involves the reaction of 1-bromo-4-isocyanatobenzene with 2-chloroethylamine. This reaction is conducted in a suitable solvent, such as dichloromethane, under controlled conditions to yield the desired urea derivative .

Classification

This compound falls under the category of aryl ureas, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. Aryl ureas often serve as scaffolds in drug design due to their ability to form hydrogen bonds and engage in π-π stacking interactions with biological molecules .

Synthesis Analysis

Methods

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can be achieved through several methods, primarily focusing on the coupling of appropriate precursors. A common approach includes:

  1. Preparation of Isocyanate: The starting material, 1-bromo-4-isocyanatobenzene, is synthesized from 4-bromoaniline through an isocyanation reaction.
  2. Reaction with Amine: The isocyanate is then reacted with 2-chloroethylamine in dichloromethane (DCM) at room temperature or slightly elevated temperatures for a specified duration (typically 24 hours) to facilitate the formation of the urea bond .

Technical Details

  • Reagents: The primary reagents include 1-bromo-4-isocyanatobenzene and 2-chloroethylamine.
  • Solvent: Dichloromethane serves as the solvent due to its ability to dissolve both reactants and facilitate the reaction.
  • Purification: Post-reaction, the crude product is purified using techniques such as column chromatography or recrystallization from ethanol .
Molecular Structure Analysis

Structure

The molecular structure of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can be represented as follows:

C10H9BrClFN2O\text{C}_{10}\text{H}_{9}\text{BrClF}\text{N}_{2}\text{O}

Data

  • Molecular Weight: Approximately 285.55 g/mol
  • Key Bonds:
    • C–Br bond length: Approximately 1.901 Å
    • C–Cl bond length: Approximately 1.742 Å
  • Dihedral Angle: The dihedral angle between the bromophenyl and chlorobenzyl groups is about 10.2°, indicating a relatively planar structure conducive for stacking interactions in crystal formation .
Chemical Reactions Analysis

Reactions

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea can participate in various chemical reactions due to its functional groups:

  • Hydrolysis: The urea bond can undergo hydrolysis under acidic or basic conditions, leading to the release of amines and carbon dioxide.
  • Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles, making this compound versatile for further chemical modifications.

Technical Details

The stability of the urea bond allows for selective reactions at the halogen sites, which can be exploited in synthetic pathways aimed at generating more complex molecules .

Mechanism of Action

Process

The mechanism of action for compounds like 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea often involves interaction with specific biological targets. In particular:

  • Inhibition Mechanism: As seen with similar aryl ureas, this compound may act as an inhibitor for various kinases or enzymes by binding to active sites through hydrogen bonding and hydrophobic interactions.

Data

Studies have shown that modifications on the phenyl rings can significantly influence potency and selectivity against specific biological targets, suggesting a structure-activity relationship that can guide further drug design efforts .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Melting Point: The melting point can vary but is generally around 113 °C (decomposition).

Chemical Properties

  • Solubility: Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade upon prolonged exposure to moisture or extreme pH environments.

Relevant data indicates that compounds with similar structures exhibit significant stability and reactivity profiles suitable for pharmaceutical applications .

Applications

Scientific Uses

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases, particularly those involving kinase inhibition.
  • Research Tool: Used in studies investigating the mechanisms of action of urea derivatives in biological systems.

Additionally, ongoing research into similar compounds continues to reveal new therapeutic potentials, especially in oncology and inflammation-related disorders .

Introduction to Urea-Based Pharmacophores in Targeted Cancer Therapy

The strategic incorporation of urea pharmacophores into kinase inhibitors represents a cornerstone of modern anti-angiogenic cancer therapeutics. Diaryl urea derivatives exemplify this approach, exhibiting precise binding to vascular endothelial growth factor receptor-2 (VEGFR-2)—a pivotal regulator of tumor-associated angiogenesis. The compound 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea (CAS 160132-69-4) epitomizes this class, integrating halogenated aromatic systems with a flexible chloroethylurea chain. Its structural configuration enables dual targeting of hydrophobic kinase domains and critical hydrogen bonding sites, positioning it as a versatile scaffold for VEGFR-2 inhibition [1] [4].

Table 1: Key Identifiers of 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

PropertyValue
IUPAC Name1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea
Molecular FormulaC₉H₉BrClFN₂O
Molecular Weight295.54 g/mol
SMILESO=C(NCCCl)NC1=CC=C(Br)C=C1F
InChIKeyYZONNKHIMJUJFB-UHFFFAOYSA-N
CAS Registry160132-69-4

Role of Diaryl Urea Derivatives in VEGFR-2 Inhibition Mechanisms

Diaryl ureas disrupt VEGFR-2 signaling through competitive binding at the ATP pocket, leveraging three-dimensional complementarity to the kinase domain’s conserved residues. The pharmacophore necessitates:

  • A halogenated aromatic ring (e.g., 4-bromo-2-fluorophenyl) occupying hydrophobic pocket I (HP-I), enhancing van der Waals contacts with residues like Val916 and Leu840 [8] [10].
  • The urea carbonyl and N-H groups forming bidentate hydrogen bonds with the kinase’s DFG motif (Glu885 and Asp1046), critical for stabilizing the inactive DFG-out conformation [2] [5].
  • A flexible alkyl spacer (e.g., 2-chloroethyl) extending into the solvent-exposed region, permitting synthetic modularity while maintaining binding affinity [4] [6].

In 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea, the bromine atom augments hydrophobic burial in HP-I, while fluorine ortho to urea imposes torsional restraint, pre-organizing the molecule for optimal H-bond donation/acceptance. This geometric precision results in ~30% higher kinase affinity compared to non-halogenated analogs, as quantified by computational binding free energy simulations [10].

Table 2: Key VEGFR-2 Residues Interacting with Diaryl Urea Pharmacophores

Binding SiteResidue InteractionFunctional Role
DFG MotifGlu885 (H-bond acceptor)Anchors urea carbonyl oxygen
Asp1046 (H-bond donor)Binds urea N-H groups
Hydrophobic Pocket IVal916, Leu840, Phe918Stabilizes halogenated aryl rings
Allosteric PocketPhe1047Accommodates chloroethyl chain

Structural Evolution of Quinazoline-Urea Hybrids as Antiangiogenic Agents

Quinazoline-urea hybrids signify a strategic evolution in VEGFR-2 inhibition, merging the hinge-binding proficiency of quinazoline with the DFG-targeting specificity of diaryl ureas. This synergy addresses limitations of first-generation inhibitors like sorafenib, which exhibit suboptimal kinase selectivity and pharmacokinetic profiles [2] [8]. Key structural advances include:

  • Quinazoline as a hinge-binding motif: The 6,7-dimethoxyquinazoline core in vandetanib forms critical H-bonds with Cys919 and Glu917, augmenting ATP-competitive binding. Hybridization with urea enables simultaneous engagement of the DFG motif, reducing IC₅₀ values to nanomolar ranges (e.g., AZD2171: IC₅₀ < 1 nM) [8] [5].
  • Bioisosteric replacements: Thiazole and thiadiazole moieties (e.g., in SA05 and SKLB1002 hybrids) act as sterically tunable surrogates for phenyl rings, improving allosteric pocket occupancy. SA05 demonstrates a 3.4-fold increase in VEGFR-2 affinity over sorafenib (ΔG = −5.97 kcal/mol) due to enhanced hydrophobic contacts with Ile892 and Ile1044 [3] [7].
  • Spacer optimization: Ethylthio or methylene bridges (e.g., in compounds 5p/6a) lengthen the distance between quinazoline and urea domains, enabling deeper protrusion into hydrophobic pocket II. This elevates anti-proliferative activity 4-fold in HT-29 cells (IC₅₀ = 2.566 μM) relative to non-spacered analogs [5] [10].

Table 3: Milestones in Quinazoline-Urea Hybrid Development

Hybrid StructureVEGFR-2 IC₅₀Key Structural InnovationBiological Impact
Vandetanib (ZD6474)40 nM4-Anilinoquinazoline + ureaFirst FDA-approved quinazoline-urea hybrid
Cediranib (AZD2171)<1 nM6,7-Dimethoxyquinazoline + ethylureaSub-nanomolar potency in xenografts
SA05 (Quinazoline-thiazole) [2024]0.79 μM*Thiazole allosteric moiety + hydrazone linkerSuperior to sorafenib in CAM angiogenesis assays
Compound 5p [2024]0.117 μMQuinazolin-4(3H)-one + ethylthio-ureaInduces G1/S cell cycle arrest in MCF-7

*Anti-proliferative activity on EA.hy926 endothelial cells

Recent designs exploit de novo fragment grafting, exemplified by AutoT&T-generated hybrids retaining the diaryl urea segment of sorafenib while incorporating quinazoline-based hinge binders. These molecules demonstrate 2.8-fold greater cytotoxicity in A549 lung cancer cells than the parent drug, attributable to synergistic kinase domain saturation [2] [8]. The bromo-fluoro aryl motif—as seen in 1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea—remains integral to next-generation hybrids, underscoring its role in sustaining hydrophobic efficacy within optimized polypharmacological frameworks [4] [5].

Properties

CAS Number

160132-69-4

Product Name

1-(4-Bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-(2-chloroethyl)urea

Molecular Formula

C9H9BrClFN2O

Molecular Weight

295.54

InChI

InChI=1S/C9H9BrClFN2O/c10-6-1-2-8(7(12)5-6)14-9(15)13-4-3-11/h1-2,5H,3-4H2,(H2,13,14,15)

InChI Key

YZONNKHIMJUJFB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)NC(=O)NCCCl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.